molecular formula C18H17Cl3N4O4S B12474946 N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide

Cat. No.: B12474946
M. Wt: 491.8 g/mol
InChI Key: HKJBESMWYYWGJI-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide typically involves multi-step organic reactions. The starting materials may include benzimidazole derivatives, methylsulfonyl chloride, and trichlorophenyl glycine. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The process must be optimized for cost-effectiveness, safety, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at various positions on the benzimidazole ring or the glycinamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions may introduce different functional groups onto the molecule.

Scientific Research Applications

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar benzimidazole structures.

    Sulfonyl Glycinamides: Compounds with similar sulfonyl and glycinamide moieties.

    Trichlorophenyl Compounds: Compounds with similar trichlorophenyl groups.

Uniqueness

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H17Cl3N4O4S

Molecular Weight

491.8 g/mol

IUPAC Name

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-(2,4,5-trichloro-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C18H17Cl3N4O4S/c1-23-14-5-4-10(6-16(14)24(2)18(23)27)22-17(26)9-25(30(3,28)29)15-8-12(20)11(19)7-13(15)21/h4-8H,9H2,1-3H3,(H,22,26)

InChI Key

HKJBESMWYYWGJI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)CN(C3=CC(=C(C=C3Cl)Cl)Cl)S(=O)(=O)C)N(C1=O)C

Origin of Product

United States

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